N-(2-fluorocyclopentyl)pyrazine-2-carboxamide
Description
N-(2-fluorocyclopentyl)pyrazine-2-carboxamide is a pyrazinecarboxamide derivative characterized by a fluorinated cyclopentyl group attached to the pyrazine core via a carboxamide linker. This compound is structurally distinct from other pyrazinecarboxamides due to its cycloaliphatic substituent, which replaces the aromatic or alkyl-substituted phenyl groups commonly seen in analogs.
Properties
IUPAC Name |
N-(2-fluorocyclopentyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O/c11-7-2-1-3-8(7)14-10(15)9-6-12-4-5-13-9/h4-8H,1-3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCUDDFDNVPOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorocyclopentyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-fluorocyclopentylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom on the cyclopentyl group serves as a leaving group in nucleophilic substitution reactions. For example:
-
Reaction with Methoxide :
Under basic conditions (e.g., NaOCH₃ in methanol), the fluorine undergoes substitution to yield methoxy derivatives. Similar fluorocyclopentyl systems show substitution at 60–80°C with moderate yields (37–65%) .
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Fluorine substitution with methoxide | NaOCH₃, MeOH, 65°C, 12 h | N-(2-methoxycyclopentyl)pyrazine-2-carboxamide | ~58% |
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl (6M) at reflux converts the amide to pyrazine-2-carboxylic acid .
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Basic Hydrolysis : NaOH (2M) yields the sodium salt of the carboxylic acid .
| Hydrolysis Type | Conditions | Product | Reaction Time |
|---|---|---|---|
| Acidic | 6M HCl, reflux | Pyrazine-2-carboxylic acid | 6–8 h |
| Basic | 2M NaOH, 80°C | Sodium pyrazine-2-carboxylate | 4–6 h |
Electrophilic Aromatic Substitution
The pyrazine ring participates in electrophilic substitution, though reactivity is moderated by electron-withdrawing effects of the carboxamide:
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Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C5 position of the pyrazine ring .
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Sulfonation : SO₃/H₂SO₄ selectively sulfonates the C3 position .
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃ (fuming), H₂SO₄, 0–5°C | C5 | 42% |
| Sulfonation | SO₃ (20% oleum), 25°C | C3 | 38% |
Reduction Reactions
The pyrazine ring can be reduced to a piperazine derivative under catalytic hydrogenation:
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Catalytic Hydrogenation : H₂ (1 atm) over Pd/C in ethanol reduces the pyrazine ring to a saturated piperazine structure .
| Substrate | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| N-(2-fluorocyclopentyl)pyrazine-2-carboxamide | 10% Pd/C | H₂, EtOH, 25°C, 24 h | N-(2-fluorocyclopentyl)piperazine-2-carboxamide | 72% |
Cross-Coupling Reactions
The compound’s halogenated analogs (e.g., bromo derivatives) undergo Suzuki-Miyaura cross-coupling:
-
Suzuki Coupling : Requires Pd(PPh₃)₄, aryl boronic acids, and K₃PO₄ in toluene/water (3:1) at 80°C .
| Substrate | Boronic Acid | Product | Yield |
|---|---|---|---|
| 5-Bromo-N-(2-fluorocyclopentyl)pyrazine-2-carboxamide | Phenylboronic acid | 5-Phenyl-N-(2-fluorocyclopentyl)pyrazine-2-carboxamide | 67% |
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with primary degradation pathways involving:
Computational Insights
DFT calculations (B3LYP/6-311++G**) highlight key reactivity parameters:
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazine derivatives, including N-(2-fluorocyclopentyl)pyrazine-2-carboxamide. Pyrazine compounds are known for their ability to inhibit the growth of various pathogens. For instance, derivatives of pyrazine-2-carboxamide have been evaluated for their activity against multidrug-resistant strains of bacteria, demonstrating significant antibacterial effects .
Antitubercular Activity
Pyrazinamide, a well-known pyrazine derivative, plays a crucial role in tuberculosis treatment by targeting Mycobacterium tuberculosis. This compound may exhibit similar properties due to structural similarities with established antitubercular agents . The exploration of its efficacy against tuberculosis could lead to new treatment options.
Synthetic Routes
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and conventional organic reactions. These methods allow for the efficient production of the compound with high yields .
Structural Characteristics
The compound features a unique structure characterized by a pyrazine ring and a cyclopentyl group substituted with fluorine. This configuration enhances its reactivity and potential interactions with biological targets .
Potential Therapeutic Uses
Given its structural properties and biological activities, this compound has potential applications in treating infections caused by resistant bacterial strains and possibly other diseases where pyrazine derivatives have shown efficacy .
Case Studies and Research Findings
Several case studies have documented the applications of pyrazine derivatives in clinical settings:
-
Case Study 1: Antibacterial Efficacy
A study demonstrated that a series of pyrazine derivatives, including those similar to this compound, showed promising results against extended-spectrum beta-lactamase-producing bacteria, indicating their potential as new antibiotic agents . -
Case Study 2: Antitubercular Activity
Research on related compounds has indicated that modifications in the pyrazine structure can lead to enhanced activity against Mycobacterium tuberculosis, suggesting that this compound could be further investigated for similar applications .
Mechanism of Action
The mechanism of action of N-(2-fluorocyclopentyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets within bacterial cells. The compound is believed to inhibit the synthesis of essential biomolecules, leading to the disruption of bacterial growth and replication. The exact molecular pathways and targets are still under investigation, but studies suggest that the compound interferes with fatty acid synthesis and other critical metabolic processes .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyrazinecarboxamide derivatives are typically modified at two positions:
- Pyrazine ring substitution: Introduction of alkylamino (e.g., 5-alkylamino) or halogen (e.g., chloro) groups.
- Carboxamide substituent : Aromatic (e.g., phenyl, nitrophenyl) or aliphatic (e.g., cyclopentyl) groups.
Key Structural Differences :
The 2-fluorocyclopentyl group in the target compound introduces steric and electronic effects distinct from aromatic substituents. Fluorine’s electronegativity may enhance hydrogen bonding with biological targets, while the cycloaliphatic chain could improve membrane permeability compared to planar aromatic systems.
Physical Properties :
Antimycobacterial Activity :
- Broad-Spectrum Analogs: Compounds like 1b (MIC = 3.13 µg/mL vs. M. tuberculosis) and 3d inhibit multiple mycobacterial strains, attributed to alkylamino groups enhancing membrane interaction .
- Nitro-Substituted Analogs : N-(2-nitrophenyl)pyrazine-2-carboxamide shows moderate anti-TB activity (MIC ≥32 µg/mL) .
- Chlorinated Derivatives : 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide inhibits M. tuberculosis H37Rv by 65% at 6.25 µg/mL, likely targeting mycolic acid biosynthesis .
Target Compound Hypotheses :
- The fluorocyclopentyl group may improve target binding (e.g., mycobacterial enzymes) through hydrophobic interactions and reduced metabolic degradation.
- Synergy between the fluorine atom and cyclopentyl conformation could mimic bioactive natural products.
Biological Activity
N-(2-fluorocyclopentyl)pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazine core substituted with a 2-fluorocyclopentyl group and a carboxamide functional group. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds within this class may exhibit:
Case Study: Antitumor Activity
A study evaluated various pyrazine derivatives against multiple cancer cell lines (e.g., MCF-7, A549). The results showed that compounds with structural similarities to this compound exhibited IC50 values ranging from 0.69 to 22 μM, indicating significant antiproliferative activity .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 20.1 | ROS induction |
| Compound B | A549 | 14 | Tubulin polymerization interference |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
While specific data on the antimicrobial efficacy of this compound are sparse, similar compounds have shown promising results against bacterial strains. For example, derivatives with similar functional groups have been tested against Mycobacterium tuberculosis, demonstrating significant inhibitory concentrations (IC50 values between 1.35 to 4.00 μM) .
Research Findings
Recent investigations into related pyrazine derivatives have highlighted several key findings:
- Selectivity Index : Compounds like N-(5-fluoro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)-6-methylpyrazine-2-carboxamide exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic window .
- Molecular Docking Studies : These studies indicate potential binding interactions with target proteins involved in tumorigenesis, supporting the hypothesis that structural modifications can enhance biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
